molecular formula C17H13N3OS B14192214 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one CAS No. 848925-08-6

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one

Cat. No.: B14192214
CAS No.: 848925-08-6
M. Wt: 307.4 g/mol
InChI Key: YUIAEBQBJVHDKE-UHFFFAOYSA-N
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Description

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one is a heterocyclic compound that features both imidazole and benzothiazole moieties. These structural motifs are known for their significant roles in medicinal chemistry due to their diverse biological activities. The compound’s unique structure allows it to interact with various biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one typically involves the cyclization of appropriate precursors. One common method includes the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst to form the benzothiazole ring . The imidazole moiety can be introduced through subsequent reactions involving imidazole derivatives and appropriate coupling agents .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement, cost reduction, and scalability. Techniques such as continuous flow synthesis and the use of robust catalysts can be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The imidazole and benzothiazole moieties can bind to active sites, inhibiting enzyme activity or modulating receptor functions. This interaction can lead to various biological effects, including antimicrobial and anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[(1H-Imidazol-1-yl)(phenyl)methyl]-1,3-benzothiazol-2(3H)-one is unique due to the combination of both imidazole and benzothiazole moieties in a single molecule. This dual functionality allows it to interact with a broader range of biological targets, enhancing its potential therapeutic applications .

Properties

CAS No.

848925-08-6

Molecular Formula

C17H13N3OS

Molecular Weight

307.4 g/mol

IUPAC Name

6-[imidazol-1-yl(phenyl)methyl]-3H-1,3-benzothiazol-2-one

InChI

InChI=1S/C17H13N3OS/c21-17-19-14-7-6-13(10-15(14)22-17)16(20-9-8-18-11-20)12-4-2-1-3-5-12/h1-11,16H,(H,19,21)

InChI Key

YUIAEBQBJVHDKE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC3=C(C=C2)NC(=O)S3)N4C=CN=C4

Origin of Product

United States

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